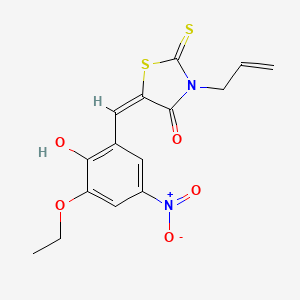

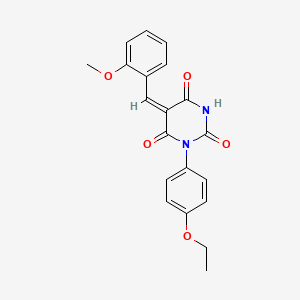

![molecular formula C18H20FNO2 B4619092 2-fluoro-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B4619092.png)

2-fluoro-N-[2-(4-propylphenoxy)ethyl]benzamide

Descripción general

Descripción

Synthesis Analysis

Fluorinated benzamides, including compounds structurally similar to "2-fluoro-N-[2-(4-propylphenoxy)ethyl]benzamide", are synthesized through various chemical routes. For instance, Mukherjee (1991) described the synthesis of fluorinated benzamide neuroleptics through a nucleophilic substitution reaction of tosyloxy benzamide precursors with [18F]fluoride, achieving specific activities suitable for radiopharmaceutical applications (Mukherjee, 1991).

Molecular Structure Analysis

The molecular structure of fluorinated benzamides, including crystallographic analyses, has been a subject of study to understand their physical and chemical properties. Dey et al. (2021) highlighted the importance of strong and weak hydrogen bonds in the crystal packing of fluorinated benzamide derivatives, providing insights into the structural nuances that could influence the behavior of "2-fluoro-N-[2-(4-propylphenoxy)ethyl]benzamide" (Dey, I. Shruti, D. Chopra, T. Mohan, 2021).

Chemical Reactions and Properties

The chemical reactivity of fluorinated benzamides involves various reactions such as nucleophilic substitution and coupling reactions. Wu et al. (2017) discussed the rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with difluorovinyl tosylate, leading to the synthesis of fluorinated heterocycles, which could be analogous to reactions involving "2-fluoro-N-[2-(4-propylphenoxy)ethyl]benzamide" (Wu, Jia-Qiang et al., 2017).

Physical Properties AnalysisThe physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of fluorinated benzamides in different environments. Research on similar compounds provides a foundation for predicting the physical properties of "2-fluoro-N-[2-(4-propylphenoxy)ethyl]benzamide."

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for the application of fluorinated benzamides. Studies like those by Perkins et al. (2003) on the metabolism and disposition of fluorinated compounds in biological systems can offer insights into the chemical properties and potential biocompatibility of "2-fluoro-N-[2-(4-propylphenoxy)ethyl]benzamide" (Perkins, E. et al., 2003).

Aplicaciones Científicas De Investigación

Alzheimer's Disease Research A closely related compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease research. This study, employing positron emission tomography (PET), quantified 5-HT(1A) receptor densities in the brains of Alzheimer's patients, those with mild cognitive impairment, and controls. Decreases in 5-HT(1A) receptor measures correlated with worsening clinical symptoms and decreased glucose utilization, underscoring the probe's potential for understanding and diagnosing Alzheimer's disease (Kepe et al., 2006).

Antipathogenic Activity Thiourea derivatives, including acylthioureas like 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, have shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of fluorinated compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Ortho-Fluorination in Medicinal Chemistry A study on the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines underlines the importance of fluorination protocols in medicinal chemistry and synthesis. Such methodologies enable the conversion of triflamide into various synthetically valuable functional groups, demonstrating the versatility and broad applicability of fluorinated compounds in drug development and chemical synthesis (Wang et al., 2009).

Labeling Peptides for PET Imaging The development of [(18)F]fluorothiols as peptide labeling reagents represents a significant advancement in chemoselective labeling of peptides for positron emission tomography (PET) imaging. This innovative approach facilitates the generation of (18)F-labeled peptides, showcasing the critical role of fluorinated compounds in enhancing diagnostic imaging techniques (Glaser et al., 2004).

Patent Market Analysis In the realm of pharmaceuticals, 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives demonstrate a wide range of activities, including anti-dopaminergic properties for treating conditions such as schizophrenia and neurodegenerative disorders. The comprehensive analysis of patents related to such compounds underlines their significance in drug development and therapeutic applications (Habernickel, 2003).

Propiedades

IUPAC Name |

2-fluoro-N-[2-(4-propylphenoxy)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2/c1-2-5-14-8-10-15(11-9-14)22-13-12-20-18(21)16-6-3-4-7-17(16)19/h3-4,6-11H,2,5,12-13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCDRUYXPMRBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4619040.png)

![2-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4619052.png)

![2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4619059.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(1-pyrrolidinyl)propyl]acrylamide](/img/structure/B4619077.png)

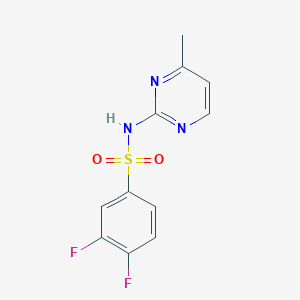

![4-(ethylsulfonyl)-2-[(6-phenyl-4-pyrimidinyl)amino]phenol hydrochloride](/img/structure/B4619088.png)

![N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea](/img/structure/B4619098.png)

![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4619100.png)

![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4619122.png)